4-(Cyclohexen-1-yl)-5-phenylpyrazolidin-3-amine
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Overview
Description
4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with a cyclohexenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine typically involves the reaction of cyclohexenone with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to the pyrazole derivative. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyclohexenyl group to a cyclohexyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent due to its ability to interact with specific enzymes and receptors.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for novel polymers.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, such as anti-inflammatory and analgesic properties .
Comparison with Similar Compounds
Similar Compounds
4-(Cyclohex-1-en-1-yl)morpholine: Similar in structure but contains a morpholine ring instead of a pyrazole ring.
Cyclohexenone: Contains a cyclohexenyl group but lacks the pyrazole and phenyl groups.
Phenylhydrazine: Contains a phenyl group and a hydrazine moiety but lacks the cyclohexenyl and pyrazole groups.
Uniqueness
4-(Cyclohex-1-en-1-yl)-3-phenyl-1H-pyrazol-5-amine is unique due to its combination of a cyclohexenyl group, a phenyl group, and a pyrazole ring. This unique structure allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C15H21N3 |
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Molecular Weight |
243.35 g/mol |
IUPAC Name |
4-(cyclohexen-1-yl)-5-phenylpyrazolidin-3-amine |
InChI |
InChI=1S/C15H21N3/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h2,5-7,9-10,13-15,17-18H,1,3-4,8,16H2 |
InChI Key |
UGSHUJQKYHUKBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C2C(NNC2N)C3=CC=CC=C3 |
Origin of Product |
United States |
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